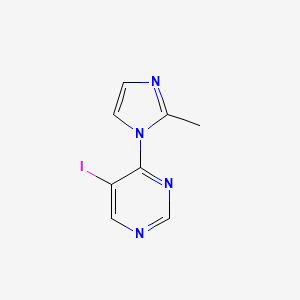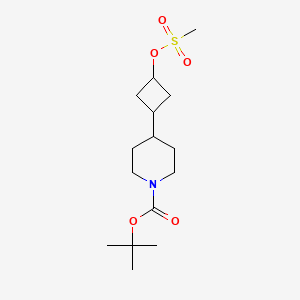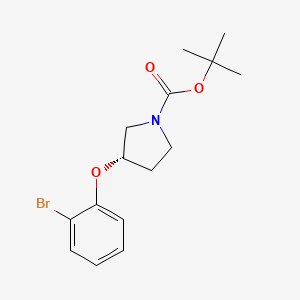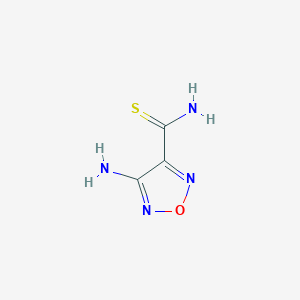
1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridin-3-carbonitril ist eine organische Verbindung mit einer komplexen Struktur, die eine Cyanomethylgruppe, eine Methoxygruppe und einen Tetrahydropyridinring umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridin-3-carbonitril beinhaltet typischerweise die Reaktion von substituierten Aryl- oder Heterlylaminen mit Alkylcyanoacetaten unter verschiedenen Reaktionsbedingungen . Ein häufiges Verfahren beinhaltet die Behandlung von substituierten Arylaminen mit Methylcyanoacetat in Gegenwart einer Base wie Natriummethoxid . Die Reaktion wird bei Raumtemperatur oder unter Rückflussbedingungen durchgeführt, um die gewünschten Cyanoacetamidderivate zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridin-3-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid.
Reduktion: Wasserstoffgas, Palladiumkatalysator.
Substitution: N-Bromsuccinimid (NBS), Natriummethoxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von halogenierten Derivaten oder anderen substituierten Produkten.
Wissenschaftliche Forschungsanwendungen
1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridin-3-carbonitril hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Vorläufer für die Synthese verschiedener heterocyclischer Verbindungen verwendet.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen in der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridin-3-carbonitril beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und verschiedene biochemische Prozesse beeinflussen. Das Vorhandensein der Cyanomethyl- und Methoxygruppen trägt zu seiner Bindungsaffinität und Spezifität gegenüber diesen Zielstrukturen bei .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: N-bromosuccinimide (NBS), sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of the cyanomethyl and methoxy groups contributes to its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridin-3-carbonitril: Einzigartig durch sein spezifisches Substitutionsmuster und seine funktionellen Gruppen.
1-(4-(Cyanomethyl)phenyl)-2-oxo-1,2,5,6-tetrahydropyridin-3-carbonitril: Fehlt die Methoxygruppe, was zu unterschiedlichen chemischen Eigenschaften führt.
1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridin-3-carboxamid: Enthält eine Carboxamidgruppe anstelle einer Carbonitrilgruppe, was sich auf seine Reaktivität und Anwendungen auswirkt.
Einzigartigkeit
Das Vorhandensein sowohl der Cyanomethyl- als auch der Methoxygruppe in 1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridin-3-carbonitril macht es einzigartig im Vergleich zu anderen ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C15H13N3O2 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
1-[4-(cyanomethyl)phenyl]-4-methoxy-6-oxo-2,3-dihydropyridine-5-carbonitrile |
InChI |
InChI=1S/C15H13N3O2/c1-20-14-7-9-18(15(19)13(14)10-17)12-4-2-11(3-5-12)6-8-16/h2-5H,6-7,9H2,1H3 |
InChI-Schlüssel |
JMEJWQNYOYANPW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)N(CC1)C2=CC=C(C=C2)CC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(4-Bromophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781019.png)


![2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11781032.png)

![2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione](/img/structure/B11781049.png)
![1,6-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11781051.png)




